

# Comparative Guide to the Structure-Activity Relationship of Ethyl Pyrazolecarboxylate Analogs

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## Compound of Interest

Compound Name: ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of various ethyl pyrazolecarboxylate analogs, focusing on their anticancer and antimicrobial activities. The data presented is compiled from multiple studies to offer insights into how structural modifications on the pyrazole core influence biological potency. While a comprehensive SAR study on **ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate** itself is not extensively available in the reviewed literature, this guide focuses on structurally related analogs to provide valuable insights for drug design and development.

## Anticancer Activity of Tri-Substituted Pyrazole Analogs

A study on tri-substituted pyrazole derivatives revealed their potential as anticancer agents against various human cancer cell lines. The core structure was modified at different positions to investigate the impact on cytotoxicity.<sup>[1]</sup>

Table 1: In Vitro Anticancer Activity of Tri-Substituted Pyrazole Derivatives (IC<sub>50</sub> in μM)<sup>[1]</sup>

Compound	R	HepG2 (Liver)	MCF-7 (Breast)	A549 (Lung)	PC3 (Prostate)
Doxorubicin (Standard)	-	34.24	20.85	5.93	38.02
Analog 2	4- chlorophenyl	9.13	-	-	-
Analog 7	4- methoxyphenyl	-	16.52	6.52	9.13

Data extracted from a study on newly synthesized tri-substituted pyrazole derivatives.[1]

The data suggests that substitutions on the pyrazole ring significantly influence anticancer activity. For instance, compound 2, with a 4-chlorophenyl substitution, showed high potency against the HepG2 cell line, being more effective than the standard drug doxorubicin in this specific assay.[1] Compound 7, featuring a 4-methoxyphenyl group, demonstrated notable activity against MCF-7, A549, and PC3 cell lines.[1]

## Anticancer Activity of Pyrazole-Based Lamellarin O Analogs

A series of ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, which are analogs of the natural alkaloid lamellarin O, were synthesized and evaluated for their cytotoxicity against human colorectal cancer cell lines.[2]

Table 2: In Vitro Cytotoxicity of Pyrazole-Based Lamellarin O Analogs (GI50 in  $\mu\text{M}$ )[2]

Compound	R1	R2	R3	HCT116	HT29	SW480
6m	H	F	H	1.456	2.688	1.441
6c	H	H	H	>20	>20	>20
6h	OMe	H	H	4.632	8.311	5.113
6j	F	H	H	3.891	7.112	4.354
6k	H	H	F	3.211	6.543	3.987
6n	OMe	F	H	1.876	3.123	1.987
6o	F	F	H	1.567	2.987	1.654
7c	H	F	H (Methyl ester)	2.134	4.567	2.345

Data from a study on pyrazole-based lamellarin O analogues.[2]

The results indicate that the presence and position of fluorine substituents have a significant impact on the cytotoxic activity of these analogs.[2] Compound 6m, with a fluorine at the R2 position, was the most potent against all three cell lines.[2] In general, compounds with fluorine substitutions demonstrated enhanced activity.[2] The replacement of the ethyl ester with a methyl ester in compound 7c resulted in a slight decrease in activity compared to its ethyl counterpart 6m.[2]

## Antimicrobial Activity of Ethyl Pyrazolecarboxylate Analogs

A series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial properties.

Table 3: Minimum Inhibitory Concentration (MIC) of Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates ( $\mu\text{mol/mL}$ )[3][4]

Compound	R	E. coli	P. aeruginosa	S. aureus	B. subtilis	C. albicans	C. parapsilosis
Ampicillin (Standard)	-	0.033	0.067	-	-	-	-
Fluconazole (Standard)	-	-	-	-	-	-	0.020
16	4-bromo-2-chlorophenyl	>0.25	>0.25	>0.25	>0.25	>0.25	0.015
21	2,5-dimethylthiophen-3-yl	0.038	0.067	>0.25	>0.25	>0.25	>0.25

Data from a study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as antimicrobial agents.[3][4]

The antimicrobial screening revealed that specific substitutions on the pyrazole ring are crucial for activity. Compound 21, with a 2,5-dimethylthiophen-3-yl group at the 5-position, showed antibacterial activity against E. coli and P. aeruginosa comparable to the standard drug ampicillin.[3][4] Compound 16, bearing a 4-bromo-2-chlorophenyl substituent, was found to be more potent than fluconazole against C. parapsilosis.[3][4]

## Experimental Protocols

### In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

#### Materials:

- 96-well microtiter plates
- Cancer cell lines (e.g., HepG2, MCF-7, A549, PC3)
- Culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- After the incubation period, add 10-20  $\mu$ L of MTT solution to each well and incubate for another 4 hours at 37°C.
- Remove the medium and add 100-150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the untreated control cells, and the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is determined.

## In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

- Recombinant kinase enzyme
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Test compounds (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

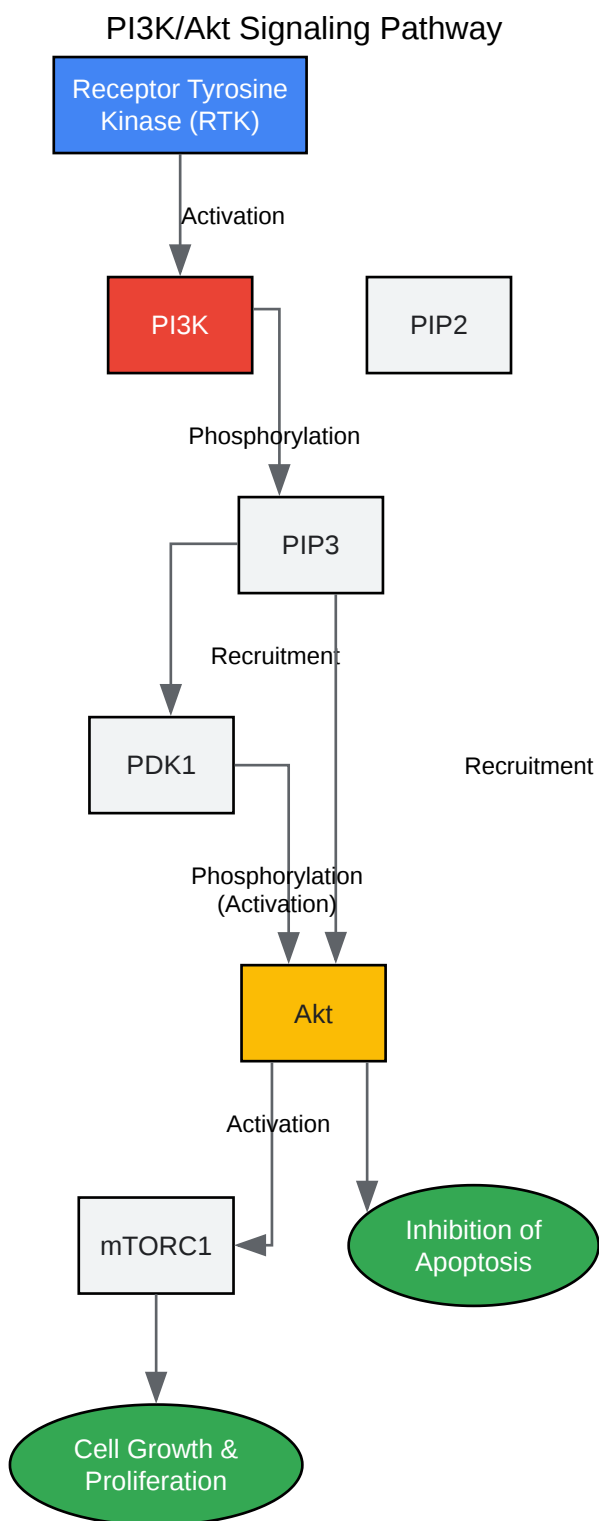
Procedure:

- Prepare serial dilutions of the test compounds.
- Add the test compound, a positive control inhibitor, and a negative control (DMSO) to the wells of a 384-well plate.
- Add the kinase enzyme solution to all wells.
- Incubate at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
- Incubate for a defined period at a controlled temperature.
- Stop the reaction and detect the amount of ADP produced using a detection reagent.
- Measure the luminescence, which is inversely proportional to kinase inhibition.

- Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value.

## Visualizations

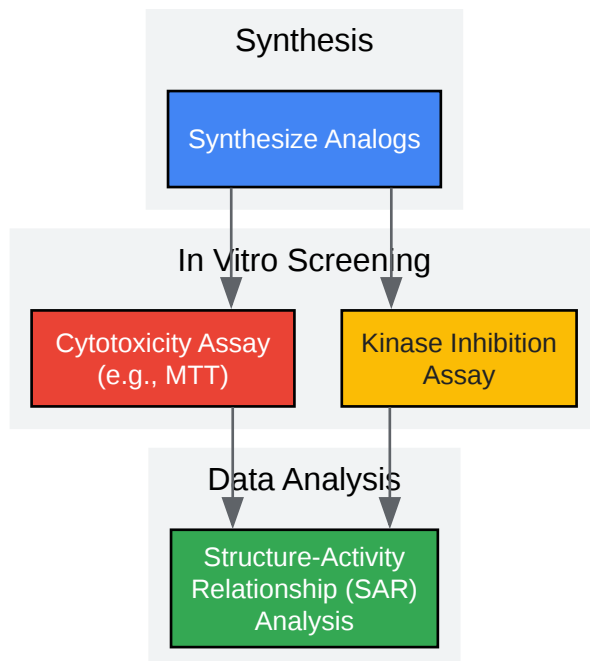
Below are diagrams illustrating a key signaling pathway often targeted by anticancer pyrazole derivatives and a general experimental workflow for evaluating such compounds.



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Caption: PI3K/Akt Signaling Pathway often implicated in cancer.

## Experimental Workflow for Compound Evaluation



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Caption: General workflow for synthesis and evaluation of analogs.

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